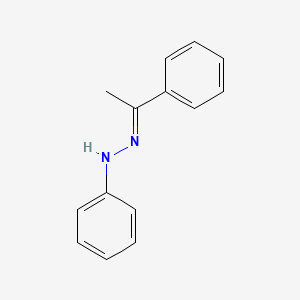

Acetophenone phenylhydrazone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(E)-1-phenylethylideneamino]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-12(13-8-4-2-5-9-13)15-16-14-10-6-3-7-11-14/h2-11,16H,1H3/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSCIFXVLXCFIQ-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=CC=CC=C1)/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-11-9 | |

| Record name | Acetophenone phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone phenylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Acetophenone Phenylhydrazone Formation

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the chemical mechanism, quantitative data, and experimental protocols for the formation of acetophenone (B1666503) phenylhydrazone. This reaction is a classic example of condensation chemistry and serves as a crucial step in various synthetic pathways, most notably the Fischer indole (B1671886) synthesis.

Core Reaction Mechanism

The formation of acetophenone phenylhydrazone from acetophenone and phenylhydrazine (B124118) is a condensation reaction that proceeds via a nucleophilic addition-elimination pathway.[1][2] The reaction is typically catalyzed by a small amount of acid.[1][3] The overall mechanism can be dissected into two primary stages: the formation of a carbinolamine intermediate and its subsequent dehydration.

Stage 1: Formation of the Carbinolamine Intermediate

-

Acid Catalysis (Optional but common): An acid catalyst protonates the carbonyl oxygen of acetophenone. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The terminal nitrogen atom of phenylhydrazine, which possesses a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetophenone.[1][2] This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom, yielding a neutral carbinolamine intermediate (also referred to as an aminomethanol).[1][4]

Stage 2: Dehydration of the Intermediate

-

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[3]

-

Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule.[3] This step results in the formation of a carbon-nitrogen double bond (C=N), yielding the final this compound product.[3]

-

Catalyst Regeneration: A final deprotonation step regenerates the acid catalyst.

The kinetics of the reaction are pH-dependent. Under slightly acidic conditions, the formation of the carbinolamine intermediate is often the rate-determining step.[1][4][5] Conversely, under more basic conditions, the dehydration of this intermediate becomes the rate-limiting step.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data associated with this compound and its formation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₄N₂ | [6] |

| Molar Mass | 210.27 g/mol | [6] |

| Melting Point | 105-106 °C | [7] |

| IUPAC Name | N-[(E)-1-phenylethylideneamino]aniline | [6] |

| CAS Number | 583-11-9 |[6] |

Table 2: Kinetic Data for Acetophenone-Phenylhydrazine Reaction

| Parameter | Finding | Conditions | Reference |

|---|---|---|---|

| Reaction Order | First-order with respect to phenylhydrazine. | Studied in various solvent systems (AcOH, DCA, dioxane, DMSO). | [8] |

| Reaction Order | Varies with respect to acetophenone depending on solvent. | Studied in various solvent systems. | [8] |

| Substituent Effects | Rate is influenced by inductive and resonance effects of substituents on the acetophenone ring. | Hammett dual-parameter treatment was applied. |[5][8] |

Table 3: Reported Yields for this compound Synthesis

| Yield | Conditions | Reference |

|---|---|---|

| 87–91% | Warming acetophenone (0.33 mole) and phenylhydrazine (0.33 mole) for 1 hour, followed by crystallization from 95% ethanol. | [7] |

| 89% | Reaction of acetophenone (0.00925 mol) and phenylhydrazine (0.00925 mol) in acetic acid/water at room temperature for 10 minutes, followed by recrystallization from ethanol. |[9] |

Experimental Protocols

Two common experimental protocols for the synthesis of this compound are detailed below.

Protocol 1: Synthesis in Acetic Acid and Water

This method is adapted from procedures described by Kumar et al. (2018) and another similar synthesis.[9][10]

-

Materials:

-

Phenylhydrazine (1.0 g, 9.25 mmol)

-

Acetophenone (1.11 g, 9.25 mmol)

-

Glacial Acetic Acid (2 mL)

-

Distilled Water (2 mL)

-

Ethanol (for recrystallization)

-

Boiling tube or small flask

-

Ice bath

-

Filtration apparatus

-

-

Procedure:

-

In a boiling tube, dissolve phenylhydrazine (1.0 g) in glacial acetic acid (2 mL).

-

Dilute the solution by adding distilled water (2 mL).

-

To this mixture, add acetophenone (1.11 g) and swirl to mix.

-

Allow the mixture to react for approximately 5-10 minutes at room temperature.[9]

-

Cool the reaction mixture in an ice bath to induce precipitation of the product.[9][10]

-

Collect the crystalline product by vacuum filtration and wash with a small amount of dilute acetic acid, followed by water.

-

For purification, recrystallize the crude product from a minimal amount of hot ethanol.[9]

-

Dry the purified crystals in a desiccator.

-

Protocol 2: Synthesis by Direct Heating in Ethanol

This protocol is based on the method described in Organic Syntheses.[7]

-

Materials:

-

Acetophenone (40 g, 0.33 mole)

-

Phenylhydrazine (36 g, 0.33 mole)

-

95% Ethanol (80 mL for crystallization, 25 mL for washing)

-

Large beaker or flask

-

Steam bath or heating mantle

-

Ice bath

-

Filtration apparatus

-

-

Procedure:

-

In a suitable flask, combine acetophenone (40 g) and phenylhydrazine (36 g).

-

Warm the mixture on a steam bath for one hour.

-

Dissolve the resulting hot mixture in 80 mL of 95% ethanol.

-

Induce crystallization by agitating the solution while it cools.

-

Complete the crystallization process by placing the mixture in an ice bath.

-

Collect the product by filtration and wash the crystals with 25 mL of cold ethanol.

-

A second crop of crystals can be obtained by concentrating the filtrate.

-

Dry the combined product under reduced pressure. The expected yield is 61-64 g (87-91%) with a melting point of 105-106 °C.[7]

-

Visualization of the Reaction Mechanism

The following diagram illustrates the key steps in the acid-catalyzed formation of this compound.

Caption: Acid-catalyzed reaction pathway for this compound synthesis.

References

- 1. This compound | 583-11-9 | Benchchem [benchchem.com]

- 2. 2-Phenylindole is prepared from the reaction of acetophenone and phenylhy.. [askfilo.com]

- 3. benchchem.com [benchchem.com]

- 4. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C14H14N2 | CID 9576952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

The Fischer Indole Synthesis of 2-Phenylindole from Acetophenone Phenylhydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry discovered by Emil Fischer in 1883, remains a pivotal reaction for the synthesis of the indole scaffold, a privileged structure in numerous pharmaceuticals and natural products.[1][2] This guide provides an in-depth technical overview of the Fischer indole synthesis utilizing acetophenone (B1666503) phenylhydrazone as a precursor to yield 2-phenylindole (B188600), a significant building block in medicinal chemistry and materials science.[3][4][5]

Core Reaction and Mechanism

The synthesis commences with the acid-catalyzed condensation of phenylhydrazine (B124118) and acetophenone to form acetophenone phenylhydrazone.[2] This intermediate is then subjected to acidic conditions, typically with catalysts such as zinc chloride, polyphosphoric acid, or Brønsted acids like hydrochloric or sulfuric acid, to induce an intramolecular cyclization and elimination of ammonia (B1221849), ultimately affording the aromatic 2-phenylindole.[1][3][6]

The generally accepted mechanism for this transformation involves several key steps:

-

Tautomerization: The initial phenylhydrazone undergoes tautomerization to its enamine isomer.[1][2][7]

-

[7][7]-Sigmatropic Rearrangement: A protonated enamine intermediate undergoes a[7][7]-sigmatropic rearrangement, which is often the rate-determining step, to form a di-imine intermediate.[1][2][7]

-

Rearomatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form a five-membered ring aminal.[2]

-

Elimination: Under acidic conditions, this aminal eliminates a molecule of ammonia to yield the final, energetically favorable aromatic indole product.[1][7]

Caption: Reaction mechanism of the Fischer indole synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound and its subsequent conversion to 2-phenylindole, as reported in the literature.

Table 1: Synthesis of this compound

| Reactants (Molar Ratio) | Solvent | Reaction Conditions | Yield (%) | Reference |

| Acetophenone (1 eq), Phenylhydrazine (1 eq) | Ethanol | Warmed on steam cone for 1 hour | 87-91 | [8] |

| Acetophenone (1 eq), Phenylhydrazine (1.5 eq) | Glacial Acetic Acid/Water | Not specified | Not specified | [9] |

| Acetophenone (1 eq), Phenylhydrazine (1 eq) | Ethanol, Acetic Acid (catalytic) | Heated on an oil bath (~80°C) for 45 min | Not specified | [10] |

Table 2: Fischer Indole Synthesis of 2-Phenylindole

| Precursor | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| This compound | Zinc Chloride (anhydrous) | None | 170°C, 5 minutes | 72-80 | [8] |

| This compound | Polyphosphoric Acid | None | Not specified | Not specified | [10] |

| This compound | Choline chloride.2ZnCl2 (ionic liquid) | None | 95°C, 4 hours | 91 | [9] |

| This compound | Phosphoric Acid, Sulfuric Acid | Not specified | Not specified | Not specified | [3] |

Table 3: Spectroscopic Data for 2-Phenylindole

| Technique | Key Signals | Reference |

| ¹H NMR (CDCl₃) | δ 8.28 (s, 1H, NH), 7.63 (d, 2H), 7.42 (t, 2H), 7.31 (t, 1H), 7.19 (m, 2H), 7.12 (m, 1H), 6.82 (d, 1H) | [9][11] |

| ¹³C NMR (CDCl₃) | δ 138.32, 137.26, 132.81, 129.71, 129.45, 128.14, 125.59, 122.79, 121.10, 120.71, 111.34, 100.43 | [9] |

| Mass Spec. (EI+) | m/z 193 (M+), 165, 89 | [9][12] |

Experimental Protocols

Protocol 1: Synthesis of this compound[8]

-

Reactant Mixture: In a suitable vessel, warm a mixture of 40 g (0.33 mole) of acetophenone and 36 g (0.33 mole) of phenylhydrazine on a steam cone for 1 hour.

-

Crystallization: Dissolve the hot mixture in 80 ml of 95% ethanol. Induce crystallization by agitation.

-

Isolation: Cool the mixture in an ice bath. Collect the product by filtration and wash with 25 ml of cold ethanol.

-

Second Crop: Concentrate the combined filtrate and washings to obtain a second crop of the product.

-

Drying: Dry the combined solids under reduced pressure over calcium chloride. The expected yield is 61–64 g (87–91%) of white product with a melting point of 105–106°C.

Protocol 2: Synthesis of 2-Phenylindole[8]

-

Reactant Mixture: In a tall 1-liter beaker, place an intimate mixture of 53 g (0.25 mole) of freshly prepared this compound and 250 g of powdered anhydrous zinc chloride.

-

Reaction: Immerse the beaker in an oil bath at 170°C and stir the mixture vigorously. The mass will become liquid after 3–4 minutes, and the evolution of white fumes will begin.

-

Work-up: Remove the beaker from the bath and stir for 5 minutes. To prevent solidification into a hard mass, thoroughly stir in 200 g of clean sand.

-

Isolation: Digest the mixture overnight on a steam cone with 800 ml of water and 25 ml of concentrated hydrochloric acid to dissolve the zinc chloride.

-

Purification: Filter the sand and crude 2-phenylindole. Boil the solids with 600 ml of 95% ethanol. Decolorize the hot mixture with Norit and filter.

-

Crystallization: Cool the combined filtrates to room temperature to collect the first crop of 2-phenylindole. Wash with cold ethanol.

-

Second Crop: Concentrate the filtrate and washings to a volume of 200 ml, filter, and cool to deposit a second crop. The total yield of 2-phenylindole is 35–39 g (72–80%) with a melting point of 188–189°C.

Caption: Experimental workflow for 2-phenylindole synthesis.

Modern and Greener Approaches

While the classical Fischer indole synthesis is robust, recent advancements have focused on developing milder and more environmentally friendly methods. These include the use of ionic liquids as recyclable catalysts and reaction media, which can lead to higher yields under lower temperatures.[9] Additionally, palladium-catalyzed one-pot syntheses from 2-haloanilines and phenylacetylene (B144264) offer an alternative route to 2-phenylindoles under mild conditions.[6][13] For researchers in drug development, exploring these newer methodologies can offer advantages in terms of efficiency, cost-effectiveness, and sustainability.[14]

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Preparation of 2-phenylindole | PDF [slideshare.net]

- 4. Page loading... [wap.guidechem.com]

- 5. ijnrd.org [ijnrd.org]

- 6. studylib.net [studylib.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. scribd.com [scribd.com]

- 11. 2-Phenylindole(948-65-2) 1H NMR spectrum [chemicalbook.com]

- 12. 1H-Indole, 2-phenyl- [webbook.nist.gov]

- 13. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Chemical structure and properties of Acetophenone phenylhydrazone.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of acetophenone (B1666503) phenylhydrazone. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

Chemical Structure and Identification

Acetophenone phenylhydrazone is an organic compound formed from the condensation of acetophenone and phenylhydrazine (B124118).[1] It belongs to the class of hydrazones, characterized by the R₁R₂C=NNR₃R₄ functional group.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | N-[(E)-1-phenylethylideneamino]aniline[2] |

| CAS Number | 583-11-9[2] |

| Molecular Formula | C₁₄H₁₄N₂[2] |

| Molecular Weight | 210.27 g/mol [2] |

| Canonical SMILES | CC(=NNC1=CC=CC=C1)C2=CC=CC=C2[1] |

| InChI Key | CPSCIFXVLXCFIQ-NTCAYCPXSA-N[2] |

Physicochemical and Spectroscopic Properties

This compound is a yellow crystalline solid.[1] Its physicochemical and spectroscopic data are summarized below.

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 105-106 °C[1] |

| Boiling Point | Decomposes[1] |

| Solubility | Soluble in ethanol[1] |

Table 3: Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | δ (ppm): 2.4 (3H, s), 7.1 (1H, m), 7.4-7.7 (7H, m), 8.0 (1H, m)[3] |

| ¹³C NMR | Spectral data available, instrumentation includes Varian XL-100.[2] |

| Infrared (IR) | Characteristic C=N stretch observed at 1608 cm⁻¹.[4] |

| UV-Vis | A UV-Vis spectrum is available, showing absorbance between 275 and 400 nm.[5] |

| Mass Spectrometry (GC-MS) | m/z top peak at 210, with other significant peaks at 77 and 103.[2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a well-established condensation reaction between acetophenone and phenylhydrazine, typically catalyzed by an acid.[1]

Materials:

-

Acetophenone

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Distilled Water

-

Ice bath

-

Filtration apparatus

-

In a boiling tube, dissolve phenylhydrazine (1.0 g, 0.00925 mol) in a mixture of glacial acetic acid (2 mL) and distilled water (2 mL).

-

To this solution, add acetophenone (1.112 g, 0.00925 mol).

-

Allow the mixture to react at room temperature for 10 minutes.

-

Cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the resulting gray crystalline product by filtration.

-

Recrystallize the crude product from 6 mL of ethanol to obtain pure this compound.

Workflow for the Synthesis of this compound:

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds, which are scaffolds for many bioactive molecules.

Fischer Indole (B1671886) Synthesis

One of the most notable applications of this compound is in the Fischer indole synthesis. This reaction involves the acid-catalyzed rearrangement of the phenylhydrazone to form 2-phenylindole, a privileged structure in medicinal chemistry.[1][6]

Synthesis of Pyrazole (B372694) Derivatives

This compound is also a precursor for the synthesis of pyrazole derivatives. These derivatives have been investigated for their potential as non-peptidyl inhibitors of cathepsins B, H, and L, which are promising molecular targets for various diseases, including cancer and Alzheimer's.[7]

Logical Relationship for the Synthesis of Bioactive Compounds:

While this compound itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities. For instance, various substituted acetophenone derivatives have demonstrated antimicrobial and antifungal properties.[8][9] Further research into the biological effects of this compound and its derivatives could unveil novel therapeutic agents.

References

- 1. This compound | 583-11-9 | Benchchem [benchchem.com]

- 2. This compound | C14H14N2 | CID 9576952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. SAR studies of some this compound based pyrazole derivatives as anticathepsin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bot Verification [rasayanjournal.co.in]

The Historical and Synthetic Landscape of Acetophenone Phenylhydrazone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetophenone (B1666503) phenylhydrazone, a seemingly simple organic compound, holds a significant place in the annals of synthetic chemistry. Its discovery is intrinsically linked to the pioneering work of Nobel laureate Emil Fischer in the late 19th century and the subsequent development of one of organic chemistry's most important name reactions: the Fischer indole (B1671886) synthesis. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of acetophenone phenylhydrazone, detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical properties, and a visual representation of its formation and pivotal role in the Fischer indole synthesis.

Historical Context: The Dawn of Hydrazine (B178648) Chemistry

The story of this compound begins with the broader exploration of hydrazines, a class of compounds characterized by a nitrogen-nitrogen single bond. In 1875, the German chemist Emil Fischer began his seminal investigations into the reactions of phenylhydrazine (B124118) with carbonyl compounds. This work was revolutionary, as it opened up new avenues for the synthesis of heterocyclic compounds.

The term "hydrazone" was coined by Fischer in 1888 to describe the products formed from the condensation reaction between a hydrazine and an aldehyde or ketone.[1] The formation of this compound is a classic example of this reaction, involving the nucleophilic addition of phenylhydrazine to acetophenone, followed by the elimination of a water molecule.[2]

The most profound application and the primary driver for the study of this compound was its use as a key intermediate in the Fischer indole synthesis , a reaction discovered by Fischer in 1883.[2][3][4] This elegant and versatile method involves the acid-catalyzed rearrangement of a phenylhydrazone to form an indole, a heterocyclic scaffold that is a cornerstone of numerous pharmaceuticals, agrochemicals, and natural products.[3][4] The ability to synthesize substituted indoles by simply varying the starting ketone or aldehyde, such as using acetophenone to ultimately form 2-phenylindole (B188600), cemented the importance of phenylhydrazones in the synthetic chemist's toolkit.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its application in synthesis and analysis. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂ |

| Molecular Weight | 210.27 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 105-106 °C |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in ethanol (B145695) |

| ¹H NMR (CDCl₃, 250 MHz) | δ (ppm): 2.4 (s, 3H), 7.1 (m, 1H), 7.4-7.7 (m, 7H), 8.0 (m, 1H) |

| ¹³C NMR | Characteristic peaks for aromatic carbons and the imine carbon. |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 210 |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=N stretching and N-H bending. |

Experimental Protocols

The synthesis of this compound is a robust and well-established procedure. Below are detailed methodologies for its preparation and subsequent use in the Fischer indole synthesis.

Synthesis of this compound

This protocol describes the acid-catalyzed condensation of acetophenone and phenylhydrazine.

Materials:

-

Acetophenone

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol (95%)

-

Ice bath

-

Buchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

Procedure:

-

In a suitable flask, dissolve acetophenone (0.33 mole, 40 g) in 80 mL of 95% ethanol.

-

Add phenylhydrazine (0.33 mole, 36 g) to the solution. A few drops of glacial acetic acid can be added as a catalyst.

-

Gently warm the mixture on a steam bath for approximately one hour.

-

Induce crystallization by agitating the solution as it cools to room temperature.

-

Cool the mixture further in an ice bath to maximize the precipitation of the product.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold 95% ethanol to remove any unreacted starting materials.

-

Dry the purified this compound. The expected yield is typically high, in the range of 87-91%, with a melting point of 105-106 °C.

Purification by Recrystallization

For applications requiring high purity, the crude this compound can be recrystallized.

Procedure:

-

Dissolve the crude product in a minimum amount of hot 95% ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added to decolorize it.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large, well-defined crystals.

-

Complete the crystallization by placing the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals thoroughly.

Fischer Indole Synthesis of 2-Phenylindole from this compound

This protocol outlines the cyclization of this compound to 2-phenylindole using a strong acid catalyst.

Materials:

-

This compound

-

Anhydrous zinc chloride (or polyphosphoric acid)

-

Sand (optional, to prevent solidification)

-

Hydrochloric acid (concentrated)

-

Ethanol (95%)

-

Heating mantle or oil bath

Procedure:

-

In a large beaker, intimately mix freshly prepared this compound (0.25 mole, 53 g) with powdered anhydrous zinc chloride (250 g).

-

Heat the mixture in an oil bath to approximately 170 °C with vigorous stirring. The mixture will become liquid, and fumes will be evolved.

-

After about 5 minutes of heating, remove the beaker from the heat source. To prevent the reaction mass from solidifying into an unmanageable block, thoroughly stir in clean sand (200 g).

-

Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.

-

Filter the solid, which consists of sand and the crude 2-phenylindole.

-

Boil the solid residue with 600 mL of 95% ethanol and decolorize with activated charcoal if necessary.

-

Hot filter the ethanolic solution.

-

Allow the filtrate to cool to room temperature to crystallize the 2-phenylindole.

-

Collect the product by vacuum filtration and wash with cold ethanol. The expected yield of 2-phenylindole is in the range of 72-80%.[4]

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key chemical transformations involving this compound.

References

The Versatility of Acetophenone Phenylhydrazone: A Cornerstone in Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Acetophenone (B1666503) phenylhydrazone, a readily synthesized and stable organic compound, has long been recognized as a pivotal building block in the realm of heterocyclic chemistry. Its inherent reactivity, stemming from the nucleophilic and electrophilic nature of the hydrazone moiety, provides a versatile platform for the construction of a diverse array of heterocyclic scaffolds. These scaffolds, particularly indoles and pyrazoles, are of paramount importance in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. This technical guide delineates the role of acetophenone phenylhydrazone as a precursor, detailing key synthetic transformations, experimental protocols, and reaction mechanisms.

Synthesis of this compound

The foundational step is the synthesis of the title compound, typically achieved through a straightforward acid-catalyzed condensation reaction between acetophenone and phenylhydrazine (B124118).[1][2]

Experimental Protocol: Synthesis of this compound

A common procedure involves the reaction of phenylhydrazine with acetophenone in the presence of a catalytic amount of acid, such as acetic acid, in a suitable solvent like ethanol (B145695).[3][4]

-

A solution of phenylhydrazine (e.g., 5.495 g, 50.8 mmol) in a mixture of glacial acetic acid (10 ml) and water (10 ml) is prepared.[3]

-

This solution is added to a solution of acetophenone (e.g., 4.12 g, 34.3 mmol) in glacial acetic acid (20 ml).[3]

-

The mixture is cooled in an ice bath and shaken for approximately 5 minutes, during which colorless crystals of the hydrazone precipitate.[3]

-

The product is collected by filtration, washed with dilute acetic acid and then water.[3]

-

Recrystallization from ethanol can be performed for purification, yielding the final product.[5][6]

It is important to note that phenylhydrazones can be unstable and may decompose upon prolonged exposure to air and light, often turning from yellow to reddish-brown.[7] It is recommended to use the product promptly or store it under an inert atmosphere in a cool, dark place.[7]

Synthesis of Indoles via Fischer Indole (B1671886) Synthesis

The most prominent application of this compound is in the Fischer indole synthesis, a robust and historic method for preparing substituted indoles.[1][8] This acid-catalyzed intramolecular cyclization reaction yields 2-phenylindole (B188600), a valuable scaffold in drug discovery and for the preparation of organic light-emitting diodes (OLEDs).[9][10]

The reaction is typically catalyzed by Brønsted acids like polyphosphoric acid (PPA), sulfuric acid, or hydrochloric acid, or Lewis acids such as zinc chloride (ZnCl₂).[8][9][11] The mechanism involves the tautomerization of the phenylhydrazone to an enamine, followed by a[9][9]-sigmatropic rearrangement, cyclization, and subsequent elimination of ammonia (B1221849) to form the aromatic indole ring.[8][9]

Caption: Reaction pathway for the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole

-

Freshly prepared this compound (e.g., 53 g, 0.25 mole) is intimately mixed with powdered anhydrous zinc chloride (250 g).[5]

-

The mixture is heated in an oil bath to 170°C with vigorous stirring. The mass liquefies after 3-4 minutes.[5]

-

The flask is removed from the bath, and stirring is continued for another 5 minutes.[5]

-

To prevent solidification, sand (200 g) can be stirred into the mixture. The zinc chloride is then dissolved by digesting the mass with 800 ml of water and 25 ml of concentrated hydrochloric acid.[5]

-

The crude 2-phenylindole is isolated by filtration and purified by boiling with 600 ml of ethanol. The solution is filtered hot, and upon cooling, the product crystallizes.[5] A second crop can be obtained from the filtrate.[5]

Quantitative Data: Fischer Indole Synthesis

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Anhydrous ZnCl₂ | 170 | < 0.2 | 72-80 | [5] |

| Choline chloride.2ZnCl₂ | 95 | 4 | 91 | [3] |

| H₃PO₄ / H₂SO₄ | - | - | - | [11] |

Synthesis of Pyrazoles via Vilsmeier-Haack Reaction

This compound serves as an excellent precursor for the synthesis of substituted pyrazoles, another class of heterocycles with significant therapeutic potential, exhibiting activities such as anticancer and antitubercular properties.[12] A key transformation is the Vilsmeier-Haack reaction, which utilizes a reagent typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This reaction introduces a formyl group and facilitates cyclization to yield 4-formylpyrazole derivatives.[1][12]

The proposed mechanism involves the initial attack of the Vilsmeier reagent on the phenylhydrazone, leading to formylation and subsequent cyclization to the pyrazole (B372694) ring system.[1][13]

Caption: Synthesis of pyrazoles via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

While the specific protocol starting directly from non-substituted this compound to the chloro-derivative is part of a multi-step synthesis, the core Vilsmeier-Haack cyclization is a critical step.[12]

-

This compound (Compound 1) is subjected to the Vilsmeier-Haack reaction.[12]

-

The reaction yields 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (Compound 2).[12]

-

This aldehyde can then be condensed with substituted acetophenones to form chalcone-like intermediates, which are further reacted with reagents like isoniazid (B1672263) to produce final pyrazole-based therapeutic candidates.[12]

Quantitative Data: Pyrazole Synthesis

| Starting Material | Reagent | Product | Yield (%) | Reference |

| This compound | Vilsmeier-Haack Reagent | 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Good | [12][13] |

| Chalcone + Hydrazine Hydrate | Acetic Acid/Ethanol | 3,5-diphenyl-4,5-dihydro-1H-pyrazole | 83.45 | [14] |

Other Heterocyclic Systems

The reactivity of the hydrazone linkage also opens pathways to other heterocyclic systems, although these are sometimes synthesized from precursors derived from acetophenone rather than directly from the pre-formed phenylhydrazone.

-

1,3,4-Thiadiazoles: These heterocycles are known for their wide range of biological activities.[15] Typically, their synthesis involves the cyclization of acyl hydrazines or thiosemicarbazides with reagents that provide the sulfur atom, such as elemental sulfur or Lawesson's reagent.[16][17] While a direct, one-pot reaction from this compound is not commonly cited, its derivatives could be functionalized to acyl hydrazines and then cyclized.

Conclusion

This compound is a demonstrably valuable and versatile building block in heterocyclic chemistry. Its straightforward synthesis and the ability to undergo robust, high-yielding cyclization reactions make it an indispensable precursor for indoles and pyrazoles. The famed Fischer indole synthesis and the efficient Vilsmeier-Haack reaction are testaments to its utility. For researchers in organic synthesis and drug development, a thorough understanding of the reactivity and handling of this compound provides a powerful tool for accessing complex and biologically relevant heterocyclic molecules.

References

- 1. This compound | 583-11-9 | Benchchem [benchchem.com]

- 2. 2-Phenylindole is prepared from the reaction of acetophenone and phenylhy.. [askfilo.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ijnrd.org [ijnrd.org]

- 7. researchgate.net [researchgate.net]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. studylib.net [studylib.net]

- 10. ijnrd.org [ijnrd.org]

- 11. Preparation of 2-phenylindole | PDF [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rjptonline.org [rjptonline.org]

- 15. asianpubs.org [asianpubs.org]

- 16. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

Tautomerization of Acetophenone phenylhydrazone to its enamine form.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the tautomeric equilibrium between acetophenone (B1666503) phenylhydrazone (the hydrazone form) and its corresponding enamine form, (1-phenylvinyl)-phenylhydrazine. This tautomerization is a critical mechanistic step in various synthetic transformations, most notably the Fischer indole (B1671886) synthesis. This document outlines detailed experimental protocols for the synthesis of the parent hydrazone, explores the acid-catalyzed tautomerization mechanism, and discusses methods for the characterization and kinetic analysis of both tautomers. Quantitative data is summarized in tables, and key processes are visualized using logical diagrams to facilitate a comprehensive understanding for researchers in organic synthesis and drug development.

Introduction

Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are a versatile class of organic compounds. A key feature of their reactivity is the ability to undergo tautomerization to a more nucleophilic enamine (or "ene-hydrazine") form.[1] This equilibrium, analogous to the well-known keto-enol tautomerism, involves the migration of a proton from the α-carbon to the imine nitrogen, accompanied by a shift of the carbon-nitrogen double bond to a carbon-carbon double bond.[1]

The tautomerization of acetophenone phenylhydrazone is of significant academic and industrial interest as it constitutes the initial, rate-determining step of the Fischer indole synthesis, a powerful reaction for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[1] Understanding and controlling this equilibrium is paramount for optimizing reaction conditions and yields in the synthesis of 2-phenylindoles and related heterocyclic structures.[2][3]

Synthesis of this compound

The standard synthesis of this compound is a condensation reaction between acetophenone and phenylhydrazine (B124118), typically catalyzed by a weak acid.[1]

Experimental Protocols

Several protocols have been established for this synthesis, varying in solvent, catalyst, and reaction time. The following table summarizes representative procedures.

| Protocol Reference | Reactants & Stoichiometry | Solvent & Catalyst | Reaction Conditions | Yield | Product Appearance |

| Organic Syntheses[4] | Acetophenone (0.33 mol), Phenylhydrazine (0.33 mol) | 95% Ethanol (B145695) | Warm on steam cone for 1 hour, then cool in ice bath | 87-91% | White solid (m.p. 105-106°C) |

| Sanap et al.[3] | Acetophenone (0.167 mol), Phenylhydrazine (0.167 mol) | Ethanol, Glacial Acetic Acid (catalytic) | Boil, then cool | Not specified | White solid (m.p. 106°C) |

| Al-Juboria[5] | Acetophenone (34.3 mmol), Phenylhydrazine (50.8 mmol) | Glacial Acetic Acid, Water | Cool in ice for 5 minutes | 48% | Colorless crystals |

| Chaudhari[6] | Acetophenone (5 mL), Phenylhydrazine (4.5 mL) | Ethanol (15 mL), Glacial Acetic Acid (catalytic) | Cool reaction mixture | Not specified | Not specified |

General Laboratory Procedure

The following is a generalized protocol derived from established methods[3][4]:

-

To a solution of acetophenone (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture gently (e.g., on a steam bath or by boiling) for a period ranging from 10 minutes to 1 hour.[4][6]

-

Upon completion, cool the reaction mixture, often in an ice bath, to induce crystallization of the product.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol to yield white or colorless crystals.[3][4]

The Hydrazone-Enamine Tautomeric Equilibrium

The core of this guide focuses on the reversible isomerization of the stable hydrazone tautomer to the reactive enamine tautomer.

Mechanism of Tautomerization

The tautomerization is typically catalyzed by acid.[1][7] The mechanism involves two key proton transfer steps:

-

Protonation: The imine nitrogen of the hydrazone is protonated by an acid catalyst (e.g., H₃O⁺), enhancing the acidity of the α-protons on the adjacent methyl group.[8][9]

-

Deprotonation: A base (e.g., H₂O) removes a proton from the α-carbon, leading to the formation of a carbon-carbon double bond and neutralization of the nitrogen, yielding the enamine tautomer.[7]

This process is fully reversible, with the position of the equilibrium being influenced by various factors.[7]

Caption: Acid-catalyzed tautomerization of this compound.

Factors Influencing the Equilibrium

While the hydrazone form is generally more stable, the equilibrium can be shifted by several factors:

-

pH: Acidic conditions are required to facilitate the tautomerization. The kinetics of hydrazone exchange and tautomerization are often optimal at a pH of around 4.5.[10][11]

-

Solvent: The polarity of the solvent can influence reaction rates and equilibrium positions by stabilizing charged intermediates.[12]

-

Temperature: As seen in the Fischer indole synthesis, elevated temperatures are used to drive the reaction forward, suggesting the tautomerization and subsequent rearrangement are favored at higher temperatures.[4]

-

Electronic Effects: Electron-withdrawing or -donating groups on either phenyl ring can alter the basicity of the nitrogen atoms and the acidity of the α-protons, thereby influencing the rate and equilibrium of tautomerization.[1]

Experimental Characterization of Tautomers

Distinguishing between the hydrazone and enamine tautomers can be achieved using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for identifying the predominant tautomer and observing the equilibrium. The key expected differences in their spectra are summarized below.

| Nucleus | Hydrazone Tautomer | Enamine Tautomer | Rationale |

| ¹H NMR | Singlet, ~2.4 ppm (for -CH₃)[5] | Two singlets (or doublets), ~4.5-5.5 ppm (for =CH₂) | Disappearance of the methyl group protons and appearance of non-equivalent vinylic protons. |

| Singlet, ~8.0 ppm (for N-H)[5] | Singlet (for N-H) | The chemical environment of the N-H proton changes. | |

| ¹³C NMR | Signal, ~15-25 ppm (for -CH₃) | No signal in this region | Loss of the sp³ methyl carbon. |

| Signal, ~145-155 ppm (for C=N) | Signal, ~140-150 ppm (for C=C) | Appearance of a new sp² carbon from the original methyl group. | |

| No signal in vinyl region | Signal, ~90-110 ppm (for =CH₂) | Appearance of the terminal vinylic carbon. |

Note: The chemical shifts (δ) are approximate and can vary based on solvent and substituents.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium. The two tautomers possess different chromophoric systems, leading to distinct absorption maxima (λ_max_).

-

This compound (Hydrazone): This tautomer has a conjugated system involving the phenyl ring and the C=N-NH-phenyl moiety. Its λ_max_ is typically observed in the UV region.[13]

-

Enamine Tautomer: The formation of the enamine extends the conjugation by creating a styrene-like C=C bond in conjugation with the phenyl ring and the hydrazine (B178648) portion. This extended conjugation is expected to cause a bathochromic (red) shift in the λ_max_ compared to the hydrazone form.

Changes in pH or solvent that shift the tautomeric equilibrium can be monitored by observing the changes in the UV-Vis spectrum, potentially revealing an isosbestic point if only two species are present in equilibrium.[14]

Kinetic and Thermodynamic Considerations

Studying the kinetics of tautomerization provides insight into the reaction mechanism and the stability of the intermediates.

Kinetic Analysis

The rate of tautomerization can be influenced by factors such as acid concentration, temperature, and the electronic nature of substituents.[12] For simple keto-enol tautomerizations, which are analogous, the reactions are often studied using stopped-flow spectrophotometry to observe the rapid relaxation of an unstable tautomer to the more stable form.[15] A similar approach could be applied to the hydrazone-enamine system.

The table below presents kinetic data for the formation of substituted acetophenone phenylhydrazones, which indicates how electronic effects influence reactions at the carbonyl/imine center. A positive Hammett ρ value would be expected for the acid-catalyzed tautomerization, as the rate-limiting deprotonation step is aided by electron-withdrawing groups stabilizing the transition state.

| Substituent (X) on Acetophenone | Formation Rate Constant (k₁) x 10⁻⁴ s⁻¹ [1] |

| p-OCH₃ | 1.84 |

| p-CH₃ | 2.51 |

| H (unsubstituted) | 3.16 |

| p-F | 3.47 |

| p-Cl | 3.98 |

| p-NO₂ | 10.23 |

Thermodynamic Equilibrium

For most simple hydrazones, the equilibrium lies heavily in favor of the hydrazone form over the enamine form.[16] The enamine is typically a transient, high-energy intermediate that is trapped in a subsequent, rapid reaction step, as is the case in the Fischer indole synthesis where it undergoes a[6][6]-sigmatropic rearrangement.[2] Direct measurement of the equilibrium constant (K_T_ = [Enamine]/[Hydrazone]) is challenging due to the low concentration of the enamine form at equilibrium.

Overall Experimental Workflow

The study of this compound tautomerization follows a logical experimental progression from synthesis to analysis.

Caption: Experimental workflow for the synthesis and study of tautomerization.

Conclusion

The tautomerization of this compound to its enamine form is a fundamental process in organic chemistry with significant implications for the synthesis of indole-based pharmaceuticals. While the hydrazone is the thermodynamically favored tautomer, the enamine is the kinetically crucial intermediate in reactions like the Fischer indole synthesis. This guide has provided a comprehensive overview of the synthesis, mechanistic pathways, and analytical techniques pertinent to studying this equilibrium. A thorough understanding of the factors governing this tautomerization enables researchers to better control reaction outcomes and design more efficient synthetic routes to complex heterocyclic molecules.

References

- 1. This compound | 583-11-9 | Benchchem [benchchem.com]

- 2. studylib.net [studylib.net]

- 3. ijnrd.org [ijnrd.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 11. Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. asianpubs.org [asianpubs.org]

- 13. This compound [webbook.nist.gov]

- 14. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. electronicsandbooks.com [electronicsandbooks.com]

An In-Depth Technical Guide to the C=N-N Functional Group in Hydrazone Chemistry for Researchers, Scientists, and Drug Development Professionals

The hydrazone functional group, characterized by the R¹R²C=N-NHR³ structure, has emerged as a privileged scaffold in medicinal chemistry and drug development. Its synthetic accessibility, diverse reactivity, and ability to modulate biological processes have led to the discovery of numerous hydrazone-based compounds with a wide range of therapeutic activities. This technical guide provides a comprehensive overview of the core aspects of hydrazone chemistry, including synthesis, characterization, and applications, with a focus on their role in drug discovery.

The Chemistry of the C=N-N Functional Group

The C=N-N core of the hydrazone functional group is an azomethine linkage that imparts a unique combination of electronic and steric properties to the molecule. The lone pair of electrons on the sp² hybridized nitrogen atoms can participate in conjugation and hydrogen bonding, which are crucial for receptor binding and biological activity.

Synthesis of Hydrazones

Hydrazones are typically synthesized through the condensation reaction of a hydrazine (B178648) or hydrazide derivative with an aldehyde or a ketone.[1] This reaction is generally carried out under mild acidic conditions, which catalyze the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

General Reaction Scheme:

Caption: General reaction for hydrazone synthesis.

Experimental Protocols:

A variety of experimental protocols have been developed for the synthesis of hydrazones, ranging from conventional heating to microwave-assisted methods.

Protocol 1: Conventional Synthesis of Isonicotinic Hydrazide-Based Hydrazones [1]

-

Alkylation of Hydroxybenzaldehyde: In a round-bottom flask, dissolve 4-hydroxy-3-methoxy-benzaldehyde (Vanillin) or 4-hydroxybenzaldehyde (B117250) (1 equivalent) in acetone. Add the desired bromo alkyl derivative (1 equivalent) and K₂CO₃ (1 equivalent). Reflux the mixture. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, evaporate the solvent. Extract the solid residue with a biphasic system of water and dichloromethane. The combined organic phase is evaporated to yield the alkylated benzaldehyde (B42025).

-

Hydrazone Formation: Dissolve the alkylated benzaldehyde (1 equivalent) and isonicotinic hydrazide (1 equivalent) in ethanol (B145695). Add a catalytic amount of glacial acetic acid. Reflux the mixture for 3-4 hours, monitoring by TLC.[2] Cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Purification: The crude hydrazone can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[2]

Protocol 2: Microwave-Assisted Synthesis of N-Acylhydrazones [3][4]

-

Reaction Setup: In a microwave-safe vessel, mix the appropriate hydrazide (1 equivalent) and aldehyde/ketone (1 equivalent) without any solvent.

-

Microwave Irradiation: Subject the mixture to microwave irradiation. Typical conditions can be a power of 300 W for a duration of 2.5-10 minutes.[3][4] The reaction progress can be monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The solid product is then purified by recrystallization from an appropriate solvent (e.g., ethanol).

Characterization of the C=N-N Functional Group

The successful synthesis and purity of hydrazones are confirmed using various spectroscopic techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton of the N-H group typically appears as a singlet in the downfield region (δ 8-12 ppm). The azomethine proton (-N=CH-) also gives a characteristic singlet, usually in the range of δ 7-9 ppm. Aromatic and aliphatic protons will appear in their expected regions.[5][6]

-

¹³C NMR: The carbon of the C=N bond is a key diagnostic signal, typically appearing in the range of δ 140-160 ppm. The carbonyl carbon (C=O) in acylhydrazones resonates at around δ 160-170 ppm.[5][6]

-

2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for unambiguous assignment of proton and carbon signals, especially in complex hydrazone structures, by revealing proton-proton and proton-carbon correlations.[7][8]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of a hydrazone provides clear evidence for the presence of the C=N-N functionality.

-

C=N Stretching: A characteristic absorption band for the imine (C=N) group is observed in the region of 1575–1625 cm⁻¹.[1]

-

N-H Stretching: The N-H stretching vibration appears as a sharp band in the range of 3100–3300 cm⁻¹.

-

C=O Stretching (for acylhydrazones): A strong absorption band for the amide carbonyl group is typically found between 1640 and 1680 cm⁻¹.[1]

1.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized hydrazone and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) is usually observed, and fragmentation often occurs at the C-N and N-N bonds, providing valuable structural clues.[9][10][11]

Hydrazones in Drug Development

The structural versatility and diverse biological activities of hydrazones have made them attractive candidates for drug development. They have been extensively investigated for their antimicrobial, anticancer, and other therapeutic properties.

Antimicrobial Activity

Hydrazone derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[12] The azomethine group is considered a key pharmacophore responsible for their antimicrobial action.[13]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Hydrazone Derivatives against various Microbial Strains

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Compound 19 | E. coli | 12.5 | [12] |

| S. aureus | 6.25 | [12] | |

| Compound 15 | Gram-positive bacteria | 1.95–7.81 | [12] |

| Compound 28 | Staphylococcus spp. | 1.95 | [12] |

| E. faecalis | 15.62 | [12] | |

| Sorbic acid hydrazone 4 | E. coli | 0.023-0.049 (µM/ml) | [14] |

| Sorbic acid hydrazone 10 | B. subtilis | 0.041 (µM/ml) | [14] |

| Sorbic acid hydrazone 11 | S. aureus | 0.023 (µM/ml) | [14] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [14][15][16]

-

Preparation of Hydrazone Stock Solution: Dissolve the hydrazone derivative in Dimethyl sulfoxide (B87167) (DMSO) to a known high concentration (e.g., 1024 µg/mL).

-

Preparation of Microbial Inoculum: Culture the test microorganism (bacteria or fungi) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity matching the 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the hydrazone stock solution in the broth medium to obtain a range of concentrations.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the hydrazone that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Hydrazones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Table 2: IC₅₀ Values of Selected Hydrazone Derivatives against Various Cancer Cell Lines

| Hydrazone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Salicylaldehyde Hydrazone 12 | K-562 (Leukemia) | 0.03 | [17] |

| HL-60 (Leukemia) | 0.04 | [17] | |

| MCF-7 (Breast) | 0.23 | [17] | |

| Salicylaldehyde Hydrazone 14 | K-562 (Leukemia) | 0.05 | [17] |

| HL-60 (Leukemia) | 0.06 | [17] | |

| MCF-7 (Breast) | 0.23 | [17] | |

| MVB1 | Ishikawa (Endometrial) | 8.3 ± 0.5 | [18] |

| MVB2 | Ishikawa (Endometrial) | 9.0 ± 1.2 | [18] |

| Purine-Hydrazone 19a | A549 (Lung) | 0.81 | [12] |

| Purine-Hydrazone 22b | SKBR-3 (Breast) | 1.41 | [12] |

| Sulfonyl Thiazolyl-Hydrazone | HepG2 (Liver) | 3.61 | [19] |

Experimental Protocol: MTT Assay for Cytotoxicity [17][20][21][22]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the hydrazone derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways Targeted by Hydrazones

The therapeutic effects of hydrazones are often attributed to their ability to modulate specific cellular signaling pathways that are dysregulated in diseases like cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several hydrazone derivatives have been shown to inhibit this pathway, leading to anticancer effects.[3][18]

Caption: Hydrazone inhibition of the PI3K/Akt/mTOR pathway.

Hydrazone inhibitors can directly bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3.[2] This leads to the downstream inhibition of Akt and mTOR, ultimately resulting in decreased protein synthesis and cell growth, and the induction of apoptosis.[3]

Inhibition of EGFR and HER2 Signaling

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades promoting cell proliferation and survival.[4] Overexpression or mutation of these receptors is common in various cancers. Hydrazone derivatives have been developed as potent inhibitors of EGFR and HER2.[1][12][23]

Caption: Hydrazone inhibition of EGFR/HER2 signaling pathways.

These hydrazone inhibitors typically compete with ATP for binding to the kinase domain of EGFR and HER2, thereby blocking their autophosphorylation and the activation of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[7][24][25] This leads to cell cycle arrest and apoptosis.

Induction of Apoptosis

A common mechanism by which hydrazone-based anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

References

- 1. Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular insight into isoform specific inhibition of PI3K-α and PKC-η with dietary agents through an ensemble pharmacophore and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel isoniazid-hydrazone derivatives induce cell growth inhibition, cell cycle arrest and apoptosis via mitochondria-dependent caspase activation and PI3K/AKT inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The structural basis of Bcl-2 mediated cell death regulation in hydra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of caspases and apoptosis in the simple metazoan Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in Apoptosis: THE Role of Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The mechanism of the G0/G1 cell cycle phase arrest induced by activation of PXR in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cryo-EM structures of PI3Kα reveal conformational changes during inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. ClinPGx [clinpgx.org]

- 22. researchgate.net [researchgate.net]

- 23. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]

- 24. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Caspases--their role in apoptosis and other physiological processes as revealed by knock-out studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into Acetophenone Phenylhydrazone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research into acetophenone (B1666503) phenylhydrazone derivatives. It covers their synthesis, structural characterization, and initial findings on their biological potential, particularly as antimicrobial and anticonvulsant agents. This document is intended to serve as a foundational resource for professionals in the fields of medicinal chemistry and drug development.

Introduction

Phenylhydrazones are a class of organic compounds characterized by the C=N-NH- group, formed through the condensation reaction of phenylhydrazine (B124118) with aldehydes or ketones.[1] Acetophenone phenylhydrazone and its derivatives have garnered significant attention in medicinal chemistry due to their structural similarities to purines, allowing them to interact with various biological targets like enzymes and receptors.[2] Researchers have explored their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3] This guide summarizes the foundational synthetic methodologies, characterization data, and key biological findings related to these promising compounds.

Synthesis of this compound Derivatives

The primary method for synthesizing this compound derivatives is the acid-catalyzed condensation reaction between a substituted acetophenone and phenylhydrazine (or its derivatives).[3][4] The reaction involves the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the carbonyl carbon of acetophenone, followed by the elimination of a water molecule.[3]

General Experimental Protocol

A typical synthesis involves refluxing equimolar amounts of the respective acetophenone and phenylhydrazine in a suitable solvent, such as ethanol (B145695), in the presence of a catalytic amount of glacial acetic acid.[2][4]

Detailed Protocol:

-

Dissolve equimolar amounts of the substituted acetophenone and phenylhydrazine in absolute ethanol within a round-bottom flask.[4]

-

Add a few drops of glacial acetic acid to catalyze the reaction.[4]

-

Reflux the mixture for a period ranging from 3 to 8 hours, with typical temperatures between 65-95°C.[2][4][5]

-

Monitor the reaction's progress using thin-layer chromatography (TLC).[2][4]

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath to allow the product to precipitate.[1][5]

-

Filter the precipitated solid, wash it with a solvent like dilute acetic acid or water, and dry it.[5]

-

Recrystallize the crude product from a suitable solvent, commonly ethanol, to obtain the pure phenylhydrazone derivative.[1][2]

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis of this compound derivatives.

Synthesis Data

The yields of these reactions are generally good to excellent. The following table summarizes synthesis data for this compound and some of its derivatives as reported in the literature.

| Compound Name | Substituent | Yield (%) | Melting Point (°C) | Reference |

| This compound (A2) | Unsubstituted | 89% | - | [1] |

| (E)-4-(2-(1-(3-fluoro-4-methylphenyl)ethylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine (PPA1) | 3-fluoro-4-methylphenyl | 74.57% | 189°C | [2] |

| (E)-4-(2-(1-(4-bromophenyl)ethylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine (PPA4) | 4-bromophenyl | 73.34% | 197°C | [2] |

Structural Characterization

The structures of the synthesized derivatives are typically confirmed using various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Spectroscopic Data

The key spectral features that confirm the formation of the phenylhydrazone structure are:

-

FT-IR: A characteristic absorption peak for the C=N (imine) bond typically appears in the range of 1597-1612 cm⁻¹. The N-H stretch is also observable.[1]

-

¹H-NMR: The spectra show signals corresponding to the aromatic protons, the methyl (-CH₃) protons, and a characteristic signal for the -NH proton.[2]

-

¹³C-NMR: The carbon spectrum confirms the presence of the imine carbon and the carbons of the aromatic rings and methyl group.[2]

-

Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the synthesized compound.[2][6]

The table below presents characteristic spectral data for selected derivatives.

| Compound | FT-IR (C=N, cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Mass Spec (m/z) | Reference |

| This compound (A2) | 1608 | Not specified | Not specified | Not specified | [1] |

| PPA1 | Not specified | 2.4 (s, 3H, -CH₃), 7.1-8.7 (m, Ar-H, pyrimidine-H), 10.7 (s, 1H, -NH), 11.9 (s, 1H, -NH) | 15.07, 124.67, 126.95-139.47, 148.08, 149.91 | 298.0778 | [2] |

| PPA4 | 1657 | 2.513 (s, 3H, -CH₃), 6.921-8.293 (m, Ar-H), 8.650 (s, 1H, pyrimidine-H), 10.620 (s, 1H, -NH), 11.837 (s, 1H, -NH) | Not specified | Not specified | [2] |

Logical Workflow: From Synthesis to Biological Screening

Caption: Overall workflow from compound synthesis to biological evaluation.

Biological Activities and Preliminary Findings

Preliminary investigations into this compound derivatives have revealed potential therapeutic applications, most notably in antimicrobial and anticonvulsant activities.

Antimicrobial Activity

Several studies have evaluated these derivatives against various strains of bacteria and fungi. The antimicrobial potential is often assessed using methods like the disc diffusion method and by determining the Minimum Inhibitory Concentration (MIC).[1][7]

Experimental Protocol: Antimicrobial Screening (Disc Diffusion Method)

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the microbial inoculum uniformly over the surface of a sterile agar (B569324) plate.

-

Impregnate sterile paper discs with known concentrations of the synthesized compounds (dissolved in a solvent like DMSO).

-

Place the discs on the agar surface. A standard antibiotic (e.g., Ciprofloxacin) and a solvent control are used for comparison.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (in mm) around each disc. The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.[1][7]

Findings: While some simple acetophenone phenylhydrazones exhibit weak antibacterial activity compared to standard drugs, certain derivatives have shown notable efficacy.[1][7] For instance, acetone (B3395972) phenylhydrazone (a related compound) inhibited the growth of Escherichia coli, Staphylococcus aureus, and Salmonella typhi at an MIC of 125 µg/ml.[1] The incorporation of heterocyclic moieties, such as pyrrolo[2,3-d]pyrimidine, can enhance this activity.[2]

| Compound | Organism | MIC (µg/mL) | Reference |

| Acetone Phenylhydrazone (A1) | E. coli | 125 | [1] |

| Acetone Phenylhydrazone (A1) | S. aureus | 125 | [1] |

| Acetone Phenylhydrazone (A1) | S. typhi | 125 | [1] |

Anticonvulsant Activity

Hydrazones are a well-established class of compounds with anticonvulsant properties.[8] Preliminary screening of this compound derivatives often involves animal models, such as the maximal electroshock (MES) seizure test.[8][9]

Experimental Protocol: Anticonvulsant Screening (MES Test)

-

Administer the test compound to a group of animals (e.g., mice or rats) at a specific dose.

-

After a set period, induce seizures by applying a controlled electrical stimulus through corneal or auricular electrodes.

-

Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The ability of the compound to abolish this phase is considered a measure of protection.[8]

-

A standard anticonvulsant drug, such as phenytoin, is used as a positive control.[10][11]

Findings: Studies have shown that certain hydrazone derivatives possess significant anticonvulsant activity, with some compounds showing efficacy comparable to the standard drug phenytoin.[8] The lipophilicity of the compounds and the nature of substituents on the phenyl rings appear to play a crucial role in their activity.[8][10]

Conclusion

The preliminary investigation of this compound derivatives demonstrates their potential as a versatile scaffold in drug discovery. The straightforward synthesis and the tunability of their structure allow for the creation of diverse chemical libraries. Early findings highlight promising antimicrobial and anticonvulsant activities, warranting further research. Future work should focus on expanding the range of derivatives, conducting comprehensive structure-activity relationship (SAR) studies, and elucidating the mechanisms of action to optimize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. This compound | 583-11-9 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rfppl.co.in [rfppl.co.in]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. jocpr.com [jocpr.com]

A Technical Guide to Acid-Catalyzed Hydrazone Synthesis: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the fundamental principles governing the acid-catalyzed condensation reaction for hydrazone synthesis. Hydrazones, characterized by a carbon-nitrogen double bond (C=N) adjacent to a nitrogen-nitrogen single bond, are crucial intermediates in organic synthesis and pivotal linkers in drug delivery systems.[1][2] Their formation is a versatile and high-yield reaction, typically performed under mild conditions.[1] This document details the reaction mechanism, kinetics, influencing factors, and experimental methodologies to provide a comprehensive resource for professionals in the field.

Core Principles: The Reaction Mechanism

The formation of a hydrazone is a reversible, two-step condensation reaction between a hydrazine (B178648) derivative and an aldehyde or ketone.[1] The process is subject to general acid catalysis, which is crucial for achieving efficient conversion.[3]

The overall reaction is as follows: R¹-C(=O)-R² + R³-NH-NH₂ ⇌ R¹-C(=NNHR³)-R² + H₂O[1]

The mechanism proceeds in two distinct steps:

-

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolhydrazine or hemiaminal.[1][3]

-

Acid-Catalyzed Dehydration: The carbinolhydrazine intermediate undergoes dehydration to form the stable C=N double bond of the hydrazone. This step is accelerated by an acid catalyst, which protonates the hydroxyl group, converting it into a better leaving group (water).[1][3]

The Role of pH and Acid Catalysis

The rate of hydrazone formation is highly dependent on the pH of the reaction medium. The acid catalyst plays a dual role, and its concentration must be optimized for maximum efficiency.

-

Optimal pH (4-6): The reaction rate is generally fastest in this mildly acidic range. Here, there is sufficient acid to catalyze the rate-limiting dehydration of the carbinolhydrazine intermediate without significantly reducing the concentration of the free hydrazine nucleophile.[1]

-

Strongly Acidic Conditions (pH < 4): At very low pH, the hydrazine becomes protonated to form a hydrazinium (B103819) ion. This protonation reduces its nucleophilicity, slowing down the initial nucleophilic addition step and thus decreasing the overall reaction rate.[1][3]

-

Neutral to Basic Conditions (pH > 6): In the absence of sufficient acid, the dehydration of the tetrahedral intermediate is slow. This step is often the rate-limiting step at neutral pH.[1][4][5]